molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Patent
US04962206

Procedure details

A co-pending application, Ser. No. 07/405,606, discloses that 4-chlorotetrahydrophthalic anhydride reacts with elemental bromine to form 4-chlorophthalic anhydride. 4-Bromophthalic anhydride is sometimes found as a side product in low percentage, but is not economically recoverable.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7].BrBr>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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